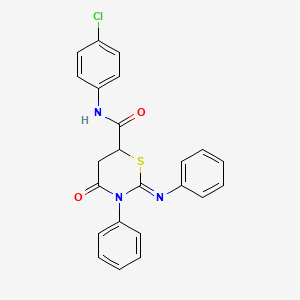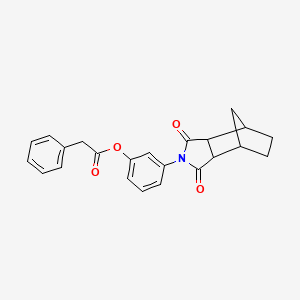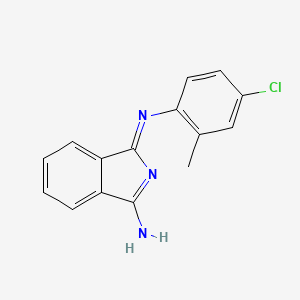
(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups including a chlorophenyl, phenyl, and phenylimino group.
准备方法
合成路线和反应条件
(2Z)-N-(4-氯苯基)-4-氧代-3-苯基-2-(苯亚氨基)-1,3-噻嗪烷-6-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻嗪烷环的形成: 这可以通过在酸性或碱性条件下对适当的前体进行环化来实现。
取代基的引入: 氯苯基、苯基和苯亚氨基通过取代反应引入,通常使用氯苯、苯胺和苯异氰酸酯等试剂。
最终组装: 最终化合物通过缩合反应组装,通常在回流条件下使用合适的溶剂,如乙醇或二氯甲烷。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成以及严格控制反应条件以确保高产率和纯度。
化学反应分析
反应类型
(2Z)-N-(4-氯苯基)-4-氧代-3-苯基-2-(苯亚氨基)-1,3-噻嗪烷-6-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化,导致生成亚砜或砜。
还原: 使用氢化铝锂等还原剂的还原反应可以将羰基转化为醇。
取代: 亲核取代反应可以在氯苯基上发生,用其他亲核试剂(如胺或硫醇)取代氯原子。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和催化氢化。
取代: 在回流条件下,亲核试剂如胺、硫醇和醇盐。
主要产物
氧化: 亚砜、砜。
还原: 醇。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
(2Z)-N-(4-氯苯基)-4-氧代-3-苯基-2-(苯亚氨基)-1,3-噻嗪烷-6-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及作为有机合成的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 由于其独特的结构特征和生物活性,正在探索其作为潜在治疗剂的可能性。
工业: 用于开发新材料,以及作为制药和农用化学品的中间体。
作用机制
(2Z)-N-(4-氯苯基)-4-氧代-3-苯基-2-(苯亚氨基)-1,3-噻嗪烷-6-甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用:
分子靶点: 它可能与酶、受体和其他蛋白质相互作用,调节其活性。
参与的途径: 该化合物可以影响各种生化途径,包括那些参与细胞信号传导、代谢和基因表达的途径。
相似化合物的比较
类似的化合物
- (2Z)-2-(4-氯苯基)-3-苯基-2-丙烯酸
- 4-氯苯基苯醚
- (2Z)-2-(4-氯苯基)-3-(3-吡啶基)-2-丙烯酰胺
独特性
(2Z)-N-(4-氯苯基)-4-氧代-3-苯基-2-(苯亚氨基)-1,3-噻嗪烷-6-甲酰胺由于其噻嗪烷环结构及其取代基的特定排列而具有独特性,与类似化合物相比,这赋予了其独特的化学和生物特性。
属性
分子式 |
C23H18ClN3O2S |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-16-11-13-18(14-12-16)25-22(29)20-15-21(28)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,29) |
InChI 键 |
FOPDCUVSFHWKBE-UHFFFAOYSA-N |
规范 SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)


![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)
